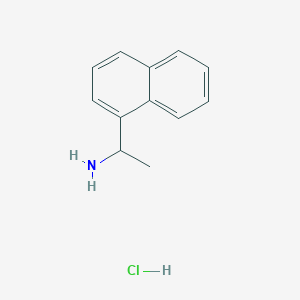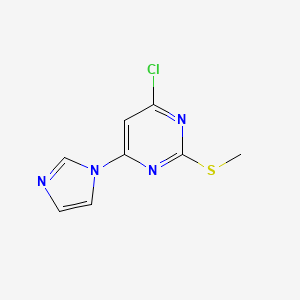
Chlorhydrate de 1-(naphtalén-1-yl)éthanamine
Vue d'ensemble
Description
1-(Naphthalen-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H14ClN. It is a derivative of naphthalene, a hydrocarbon commonly found in coal tar. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
- The precise mechanism of action of 1-(Naphthalen-1-yl)ethanamine hydrochloride remains to be fully elucidated. However, it is hypothesized that the compound interacts with proteins and other biomolecules, inducing alterations in their structure and function .
Target of Action
If you need additional information or have any other questions, feel free to ask! 😊
Analyse Biochimique
Biochemical Properties
1-(Naphthalen-1-yl)ethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their structure and function. For instance, it has been observed to modulate the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the context . The compound’s interactions with proteins can lead to alterations in protein conformation, affecting their biological activity .
Cellular Effects
The effects of 1-(Naphthalen-1-yl)ethanamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, 1-(Naphthalen-1-yl)ethanamine hydrochloride exerts its effects through binding interactions with biomolecules. It can bind to specific proteins, inducing changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-(Naphthalen-1-yl)ethanamine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed .
Dosage Effects in Animal Models
In animal models, the effects of 1-(Naphthalen-1-yl)ethanamine hydrochloride vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
1-(Naphthalen-1-yl)ethanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes.
Transport and Distribution
Within cells and tissues, 1-(Naphthalen-1-yl)ethanamine hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of 1-(Naphthalen-1-yl)ethanamine hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the nucleus may enable the compound to interact with transcription factors, influencing gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-naphthaldehyde with ethylamine under acidic conditions to form the corresponding imine, which is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of 1-(Naphthalen-1-yl)ethanamine hydrochloride typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Naphthalen-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-1-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:
®-(+)-1-(1-Naphthyl)ethylamine: Used in chiral synthesis and enantioselective reactions.
1-(Naphthalen-2-yl)ethanamine: Similar structure but with the amine group attached to the 2-position of the naphthalene ring.
2-(1-Naphthyl)ethylamine: Another structural isomer with different reactivity and applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of 1-(Naphthalen-1-yl)ethanamine hydrochloride in various research and industrial contexts.
Propriétés
IUPAC Name |
1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNKTVBJMXQOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxybenzo[d]thiazole](/img/structure/B1647802.png)




![2-Methylthieno[3,2-d]pyrimidine](/img/structure/B1647816.png)
![6,7-Dihydropyrano[3,4-C]pyrrol-4(2H)-one](/img/structure/B1647822.png)






![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one](/img/structure/B1647846.png)
